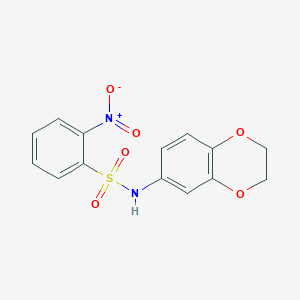
N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a piperazine derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
作用机制
The mechanism of action of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is complex and not fully understood. It is believed to act as a modulator of various neurotransmitter systems, including glutamate, dopamine, and serotonin. N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to enhance the activity of NMDA receptors, which are involved in learning and memory processes. It has also been shown to inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide are wide-ranging and have been studied extensively. N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and other forms of injury. It has also been shown to improve cognitive function, memory, and attention. Additionally, N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have analgesic effects, reducing pain sensitivity in animal models.
实验室实验的优点和局限性
N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective tool for researchers. It also has a wide range of biochemical and physiological effects, making it a versatile tool for investigating various biological processes. However, there are also limitations to its use. N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been shown to have some toxicity in animal models, and its effects on humans are not fully understood. Additionally, the mechanism of action of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is complex and not fully understood, making it difficult to interpret results from experiments.
未来方向
There are many potential future directions for research on N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. One area of interest is its potential use as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its effects on various neurotransmitter systems. Finally, there is a need for further investigation into the potential toxicity of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide and its effects on humans. Overall, N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide is a valuable tool for scientific research and has the potential to lead to important advances in our understanding of the brain and its functions.
合成方法
The synthesis of N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide involves the reaction of cyclopentylamine with 3-phenylacrylonitrile to form N-cyclopentyl-3-phenylacrylamide. This intermediate is then reacted with thiosemicarbazide to form the final product, N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide. The synthesis process has been optimized to produce high yields of pure N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide, making it readily available for research purposes.
科学研究应用
N-cyclopentyl-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in scientific research. It has been shown to interact with a variety of receptors in the brain, including the NMDA receptor, the sigma-1 receptor, and the dopamine transporter. This has led to investigations into its potential use as a treatment for various neurological disorders, including Parkinson's disease, schizophrenia, and depression.
属性
IUPAC Name |
N-cyclopentyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3S/c23-19(20-18-10-4-5-11-18)22-15-13-21(14-16-22)12-6-9-17-7-2-1-3-8-17/h1-3,6-9,18H,4-5,10-16H2,(H,20,23)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFVVSQZWDKWCN-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)CC=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=S)N2CCN(CC2)C/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(4-{[(1-naphthylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5832468.png)

![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-6-methoxyphenol](/img/structure/B5832483.png)




![2-[(2-ethylbutanoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5832525.png)
![1-[(4-methoxyphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5832533.png)
![5-{[(3-fluorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5832547.png)


![1-[(2,3,4-trimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5832562.png)
